Heptyl octanoate

Description

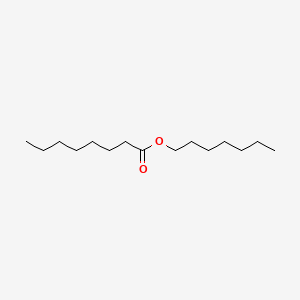

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

heptyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-5-7-9-11-13-15(16)17-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXWLJYLYILFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195382 | |

| Record name | Heptyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless, oily liquid with a green odour | |

| Record name | Heptyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Heptyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/24/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

160.00 °C. @ 14.00 mm Hg | |

| Record name | Heptyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, 1 ml in 3 ml 90% alcohol (in ethanol) | |

| Record name | Heptyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/24/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8520 (30°) | |

| Record name | Heptyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/24/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4265-97-8 | |

| Record name | Heptyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4265-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEPTYL OCTANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV47OTT39J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-10 °C | |

| Record name | Heptyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Heptyl Octanoate: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl octanoate (CAS No. 4265-97-8) is a fatty acid ester recognized for its characteristic oily, green, and fruity aroma.[1] It belongs to the class of organic compounds known as fatty acid esters, which are derivatives of a carboxylic acid and an alcohol.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development. This compound is primarily utilized as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics.[2]

Chemical Structure and Identification

This compound is the ester formed from the condensation of octanoic acid and heptan-1-ol. Its structure consists of a fifteen-carbon backbone.

-

IUPAC Name: this compound[2]

-

SMILES: CCCCCCCC(=O)OCCCCCCC[2]

-

InChI Key: TZXWLJYLYILFGM-UHFFFAOYSA-N[2]

-

Synonyms: Heptyl caprylate, Octanoic acid, heptyl ester, n-Heptyl n-octanoate[2][3]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₃₀O₂ | [2][3][4] |

| Molecular Weight | 242.40 g/mol | [2][3][4] |

| Physical Description | Colorless, oily liquid with a green odor. | [2] |

| Melting Point | -10 °C to -11 °C | [4][5] |

| Boiling Point | 160 °C @ 14.00 mm Hg 291 °C @ 760.00 mm Hg | [5] |

| Density | 0.852 g/cm³ (at 30°C) | [2] |

| Vapor Pressure | 0.002 mmHg @ 25.00 °C (estimated) | [5] |

| Flash Point | 130 °C (266 °F) TCC | [5] |

| Water Solubility | Insoluble | [2] |

| Solubility in Alcohol | Soluble (1 mL in 3 mL of 90% ethanol) | [2] |

| Refractive Index | 1.434 | [2] |

| logP (Octanol/Water) | 5.9 - 6.39 (estimated) | [2][5] |

Experimental Protocols

Synthesis via Fischer-Speier Esterification

This compound is typically synthesized via the Fischer-Speier esterification, which involves the acid-catalyzed reaction between octanoic acid and n-heptanol.[6] The removal of water drives the reaction equilibrium towards the formation of the ester.[6]

References

- 1. Showing Compound this compound (FDB015076) - FooDB [foodb.ca]

- 2. This compound | C15H30O2 | CID 61342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. This compound [stenutz.eu]

- 5. This compound, 4265-97-8 [thegoodscentscompany.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

Heptyl Octanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Heptyl Octanoate, a fatty acid ester recognized for its applications in the flavor and fragrance industries. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and a visual representation of the synthetic workflow.

Chemical Identity and Synonyms

This compound is chemically identified by the CAS Number 4265-97-8 .[1][2][3][4][5][6][7] It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

| Identifier Type | Value |

| IUPAC Name | This compound[5][8] |

| Synonyms | Heptyl caprylate[1][2][3][4][5][6], Octanoic acid, heptyl ester[2][3][4][5], FEMA No. 2553[1][3][5], Heptyl octylate[2][3], n-Heptyl n-octanoate[5], Caprylic acid, heptyl ester[6], AI3-31018[3][5], EINECS 224-252-8[3][4], NSC 23958[3][6], UNII-RV47OTT39J[3][4] |

| Molecular Formula | C15H30O2[1][4][8] |

| Molecular Weight | 242.40 g/mol [1][5][8] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound, providing essential data for experimental design and application.

| Property | Value | Source |

| Appearance | Colorless, oily liquid with a green, waxy, and fruity odor. | [6] |

| Boiling Point | 160 °C at 14 mmHg | [5] |

| Melting Point | -10 °C | [5] |

| Density | 0.866 g/cm³ | [6] |

| Refractive Index | 1.437 | [6] |

| Solubility | Insoluble in water.[5][6] Soluble in alcohol. | [4] |

| Flash Point | 130 °C | [6] |

| logP | 5.9 | [5] |

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This compound is typically synthesized through the direct esterification of n-heptanol and n-octanoic acid, a process known as Fischer esterification.[7] This acid-catalyzed reaction involves the formation of an ester and water.

Materials:

-

n-Octanoic acid

-

n-Heptanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of n-octanoic acid and a slight excess of n-heptanol. Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the product.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is formed.

-

Work-up and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess n-heptanol using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound via Fischer esterification.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. US3950365A - Method for purification of fatty acid mixtures - Google Patents [patents.google.com]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macbeth-project.eu [macbeth-project.eu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. echemi.com [echemi.com]

- 8. This compound | C15H30O2 | CID 61342 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Natural Occurrence of Heptyl Octanoate in Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of heptyl octanoate, a volatile ester with potential applications in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemistry and biosynthesis of this compound.

Introduction

This compound (C₁₅H₃₀O₂) is a fatty acid ester characterized by a waxy, oily, and green tropical fruit aroma. While its presence in the plant kingdom is not widespread, it has been identified as a minor to significant component of the essential oils of certain plant species, particularly within the Apiaceae family. Understanding its natural distribution, concentration, and biosynthetic pathways is crucial for exploring its potential applications.

Quantitative Occurrence of this compound in Plants

The available quantitative data on the natural occurrence of this compound is limited but points towards the Heracleum genus as a key source. The following table summarizes the documented findings.

| Plant Species | Common Name | Plant Part | Concentration (% of Essential Oil) | Analytical Method |

| Heracleum dissectum | Dissected Hogweed | Seed | 1.2%[1] | GC-MS |

| Heracleum paphlagonicum | - | Fruit | < 0.10%[2] | GC/MS |

Note: Several studies on other Heracleum species have identified the closely related compound, octyl octanoate, as a major constituent of their essential oils, suggesting a generic predisposition for the production of such esters within this genus[1][3].

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is believed to follow the general pathway for fatty acid ester formation. This process primarily involves the lipoxygenase (LOX) pathway and the action of alcohol acyltransferases (AATs)[4][5]. Fatty acids serve as the precursors for both the alcohol and acyl-CoA moieties required for ester synthesis[6][7][8][9][10].

The proposed biosynthetic pathway can be visualized as follows:

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Protocols

The identification and quantification of this compound in plant materials are typically achieved through headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol provides a general framework for the analysis of this compound in plant tissues. Optimization of parameters may be required for specific plant matrices.

4.1.1. Sample Preparation

-

Collection: Collect fresh plant material (e.g., seeds, fruits).

-

Homogenization: Homogenize a known weight of the plant material (e.g., 1-5 g) into a fine powder or slurry. For essential oil analysis, hydrodistillation of the plant material is performed prior to GC-MS analysis.

-

Vial Preparation: Place the homogenized sample into a headspace vial (e.g., 20 mL). Add a saturated solution of NaCl to inhibit enzymatic activity and improve the release of volatile compounds. A small magnetic stir bar can be added for agitation.

4.1.2. HS-SPME Procedure

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile compounds.

-

Incubation: Place the vial in a heating block or water bath and allow the sample to equilibrate at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with or without agitation.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of volatile compounds.

4.1.3. GC-MS Analysis

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250 °C) for thermal desorption of the analytes.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A temperature gradient is programmed to separate the compounds. For example, an initial temperature of 40-60 °C held for a few minutes, followed by a ramp of 3-10 °C/min to a final temperature of 240-280 °C.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification: Quantification can be performed using an internal standard method. A known amount of an internal standard (a compound not naturally present in the sample) is added to the sample before extraction. The concentration of this compound is then calculated based on its peak area relative to the peak area of the internal standard.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound in plant materials.

Caption: General workflow for this compound analysis in plants.

Conclusion

The natural occurrence of this compound in plants, while not extensively documented, is present in detectable amounts in certain species of the Apiaceae family, particularly within the Heracleum genus. The established methodologies of HS-SPME-GC-MS provide a robust framework for the further exploration and quantification of this compound in diverse plant matrices. A deeper understanding of its biosynthesis could pave the way for metabolic engineering approaches to enhance its production for various industrial applications. This guide serves as a foundational resource for researchers embarking on the study of this intriguing volatile ester.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Constituents of essential oils from fruit of some Heracleum L. species [agris.fao.org]

- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 5. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

Heptyl octanoate physical properties and spectral data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical properties and spectral data of heptyl octanoate (CAS No. 4265-97-8). The information is presented in a structured format to facilitate easy access and comparison for research, development, and quality control purposes.

Core Physical Properties

This compound is a fatty acid ester characterized as a colorless, oily liquid with a waxy, fruity, and green odor.[1][2] It is insoluble in water and soluble in alcohol.[1][3] The quantitative physical properties are summarized in the table below.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₁₅H₃₀O₂ | - | [3] |

| Molecular Weight | 242.40 | g/mol | [2][3] |

| Density | 0.8520 (at 30°C) | g/cm³ | [3] |

| 0.866 | g/cm³ | [2] | |

| Boiling Point | 160.00 (at 14.00 mm Hg) | °C | [1][3] |

| 290.5 - 291.00 (at 760.00 mm Hg) | °C | [1][2] | |

| Melting Point | -10 to -10.6 | °C | [2][3] |

| Refractive Index | 1.434 | - | [3] |

| 1.437 | - | [2] | |

| Flash Point | 130.00 | °C | [1][2] |

| Vapor Pressure | 0.002000 (estimated) | mmHg at 25.00 °C | [1] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections detail the key spectral data.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data reveals a molecular ion peak and characteristic fragmentation patterns that confirm the structure of this compound.[3]

-

Instrumentation : Typically performed on a GC-MS system with an electron ionization (EI) source.[3]

-

Key Fragments (m/z) :

-

57.0

-

145.0

-

98.0

-

41.0

-

43.0[3]

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[3]

-

Technique : Often acquired as a neat liquid sample between capillary cells (FTIR).[3]

-

Key Absorptions :

-

A strong absorption band characteristic of the C=O stretching vibration of the ester group.

-

Absorption bands corresponding to C-H stretching and bending vibrations of the alkyl chains.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[3]

-

¹H NMR : The proton NMR spectrum shows distinct signals for the protons in the heptyl and octanoyl chains, with chemical shifts and splitting patterns characteristic of their chemical environments.[3]

-

¹³C NMR : The carbon NMR spectrum displays a set of signals corresponding to the 15 carbon atoms in the molecule, including the carbonyl carbon of the ester group and the carbons of the two alkyl chains.[3]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectral properties of this compound.

Determination of Physical Properties

-

Density : The density of liquid this compound can be determined using the gravimetric buoyancy technique, which relies on Archimedes' principle. A sinker of a known volume is weighed in air and then in the liquid sample. The density is calculated from these two mass values.

-

Boiling Point : The boiling point can be determined using a micro-boiling point method. A small sample of the liquid is heated in a test tube, and the temperature at which the liquid is observed to be in a state of reflux (boiling with vapor condensing and returning to the liquid) is recorded as the boiling point.[1]

-

Refractive Index : The refractive index can be measured using an Abbe refractometer. A drop of the liquid is placed on the prism, and the instrument is adjusted to determine the angle at which light is refracted, from which the refractive index is calculated.

Acquisition of Spectral Data

-

Mass Spectrometry (GC-MS) :

-

A dilute solution of this compound in a volatile organic solvent (e.g., acetone) is prepared.[4]

-

The solution is injected into a gas chromatograph (GC) to separate it from any impurities.[5]

-

The separated compound then enters the mass spectrometer (MS), where it is ionized, typically by electron impact (EI).[5]

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate a mass spectrum.[5]

-

-

Infrared (IR) Spectroscopy :

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy :

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the NMR spectrometer.

-

For ¹H NMR, a single-pulse experiment is typically performed to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled experiment is usually run to simplify the spectrum, showing a single peak for each unique carbon atom.

-

Visualizations

The following diagrams illustrate the experimental workflow for chemical characterization and the logical relationship of spectral data in structure elucidation.

Caption: Experimental workflow for the characterization of this compound.

Caption: Logical relationship of spectral data for structure elucidation.

References

Heptyl Octanoate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of heptyl octanoate in organic solvents. The information is curated for professionals in research and drug development who require an in-depth understanding of this fatty acid ester's behavior in various solvent systems. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a representative visualization of a relevant biological pathway.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Data Type |

| 90% Ethanol (in water) | Not Specified | Miscible in a 1:3 volume ratio of this compound to solvent.[1] | Experimental |

| Water | 25 | 0.1577 mg/L[2] | Estimated |

| Alcohol | Not Specified | Soluble[2] | Qualitative |

It is important to note that "alcohol" is a general term, and solubility can vary significantly between different alcohols (e.g., methanol, ethanol, propanol). The provided data point for 90% ethanol suggests good miscibility.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method. This protocol is a representative example and may require optimization based on the specific solvent and experimental conditions.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass flasks with airtight stoppers (e.g., screw-cap flasks with PTFE liners)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Centrifuge (optional)

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a glass flask. The excess solid should be visually apparent to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to the flask.

-

Securely seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A minimum of 24-48 hours is recommended, but the exact time should be determined by preliminary experiments (i.e., by taking measurements at different time points until the concentration of this compound in the solution remains constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle. If necessary, the solution can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the excess solid at the bottom of the flask.

-

Filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps of the shake-flask method for determining the solubility of this compound.

Visualization of a Representative Biological Pathway

While no specific signaling pathways directly involving this compound have been extensively documented, as a fatty acid ester, its biological activities are likely related to lipid metabolism and signaling. Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with known signaling roles. The following diagram illustrates a generalized signaling pathway for a fatty acid, which can serve as a representative model for understanding how similar lipid molecules might exert their effects.

Disclaimer: This diagram represents a general fatty acid signaling pathway and is not specific to this compound.

Caption: A generalized diagram of a G-protein coupled receptor (GPCR) signaling pathway initiated by a fatty acid.

References

An In-Depth Technical Guide to Heptyl Octanoate: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl octanoate (CAS No. 4265-97-8) is a fatty acid ester recognized for its characteristic fruity and green aroma, leading to its widespread use as a flavoring and fragrance agent. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound. Detailed experimental protocols for its synthesis via Fischer esterification are presented, alongside a thorough analysis of its spectroscopic data. Furthermore, this guide elucidates the biochemical pathway of its perception through olfactory signaling and maps its functional applications.

Introduction and Historical Context

This compound, also known as heptyl caprylate, belongs to the class of fatty acid esters, which are prevalent in nature and are key components of the flavor and aroma profiles of many fruits and fermented products. While the specific date of the first synthesis of this compound is not well-documented, its history is intrinsically linked to the broader development of the flavor and fragrance industry in the 20th century.

The systematic evaluation and use of such compounds in food products were significantly advanced by the establishment of the Flavor and Extract Manufacturers Association (FEMA) Generally Recognized as Safe (GRAS) program in 1959.[1][2] this compound is designated as FEMA number 2553, indicating its assessment and approval for use as a flavoring agent in food.[3][4] The first comprehensive list of FEMA GRAS substances, which included many such esters, was published in 1965.[5] This places the likely advent of its industrial use in the mid-20th century, a period marked by the rapid identification and synthesis of flavor chemicals.[6]

Physicochemical and Spectroscopic Data

This compound is a colorless, oily liquid with a distinct green, fruity odor.[7] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H30O2 | [7] |

| Molecular Weight | 242.40 g/mol | [3] |

| CAS Number | 4265-97-8 | [3] |

| Appearance | Colorless, oily liquid | [7] |

| Odor | Green, fruity | [7] |

| Boiling Point | 290.5 °C (at 760 mmHg); 160 °C (at 14 mmHg) | [3][7] |

| Melting Point | -10.6 °C | [7] |

| Density | 0.866 g/cm³ | [7] |

| Refractive Index | 1.437 | [7] |

| Solubility | Insoluble in water | [3] |

| Flash Point | 130 °C | [7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points and Interpretation |

| ¹H NMR | (Predicted) δ ~4.05 ppm (t, 2H, -O-CH₂-), δ ~2.28 ppm (t, 2H, -C(=O)-CH₂-), δ ~1.60 ppm (m, 4H, -O-CH₂-CH₂- and -C(=O)-CH₂-CH₂-), δ ~1.30 ppm (m, 16H, overlapping -CH₂- groups), δ ~0.88 ppm (t, 6H, two terminal -CH₃ groups). |

| ¹³C NMR | (Predicted) δ ~173.9 ppm (C=O), δ ~64.4 ppm (-O-CH₂-), δ ~34.4 ppm (-C(=O)-CH₂-), δ ~31.8, 31.6, 29.1, 29.0, 28.6, 26.0, 25.1, 22.6, 22.5 ppm (-(CH₂)n-), δ ~14.1 ppm (-CH₃). |

| Mass Spectrometry (EI) | Molecular Ion (M+): m/z 242. Key Fragments: m/z 145 ([C₈H₁₇O₂]⁺, protonated octanoic acid from McLafferty rearrangement), m/z 98 (alkene fragment from alcohol moiety), m/z 57 (butyl fragment).[3] The fragmentation pattern is characteristic of long-chain alkyl esters.[8] |

| Infrared (IR) Spectroscopy | (Predicted) Strong C=O stretch ~1740 cm⁻¹, C-O stretch ~1170 cm⁻¹, C-H stretches (sp³) ~2850-2960 cm⁻¹. |

Synthesis of this compound

This compound is commercially synthesized via the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] In this case, octanoic acid and n-heptanol are reacted to produce this compound and water.

General Reaction Scheme

Caption: Fischer esterification of octanoic acid and n-heptanol.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Fischer esterification methods.[10][11][12]

Materials:

-

Octanoic acid (1.0 eq)

-

n-Heptanol (1.5 eq, used in excess to drive equilibrium)

-

Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octanoic acid and n-heptanol.

-

Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux (approximately 150-160 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Applications and Functional Relationships

The primary application of this compound stems from its olfactory properties, making it a valuable ingredient in the food and cosmetics industries. Its molecular structure dictates its function.

-

Flavoring Agent: The ester functional group and specific carbon chain length produce a desirable fruity, green flavor profile, leading to its use in beverages, candies, and baked goods.[13]

-

Fragrance Component: For the same reasons, it is used in perfumes, lotions, and soaps to impart a fresh, fruity note.

-

Surfactant/Emulsifier: The molecule possesses a hydrophilic ester head and a long, lipophilic hydrocarbon tail, giving it amphiphilic properties. This structure allows it to act as a surfactant or emulsifying agent in certain formulations.[14]

Caption: Logical relationships between properties and applications.

Biochemical Pathway: Olfactory Signaling

The perception of this compound's aroma is initiated by its interaction with olfactory receptors (ORs) in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule like this compound triggers a signaling cascade that results in the perception of smell.

Caption: Simplified olfactory signal transduction pathway.

The process begins when this compound binds to an olfactory receptor.[15] This activates the associated G-protein (Gα-olf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium and calcium ions. This influx depolarizes the neuron, generating an action potential that travels to the olfactory bulb in the brain, where the signal is processed as a specific scent.

References

- 1. femaflavor.org [femaflavor.org]

- 2. ift.org [ift.org]

- 3. This compound | C15H30O2 | CID 61342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 5. femaflavor.org [femaflavor.org]

- 6. foreverest.net [foreverest.net]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. odp.library.tamu.edu [odp.library.tamu.edu]

- 13. femaflavor.org [femaflavor.org]

- 14. Showing Compound this compound (FDB015076) - FooDB [foodb.ca]

- 15. Human Metabolome Database: Showing metabocard for this compound (HMDB0036218) [hmdb.ca]

An In-depth Technical Guide to Heptyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl octanoate (C15H30O2) is a fatty acid ester recognized for its characteristic fruity fragrance and flavor.[1][2][3] This document provides a comprehensive technical overview of this compound, including its molecular and physicochemical properties, detailed experimental protocols for its synthesis and analysis, and essential safety information. The information is intended to support researchers, scientists, and professionals in the fields of drug development, flavor and fragrance chemistry, and material science.

Molecular and Physicochemical Properties

This compound, also known as heptyl caprylate, is the ester formed from the condensation of heptanol and octanoic acid.[1][4] Its fundamental properties are summarized below.

Core Molecular Information

| Property | Value | Source |

| Molecular Formula | C15H30O2 | [1][4][5][6] |

| Molecular Weight | 242.40 g/mol | [1][2][4][5][6] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4265-97-8 | [1][4][5] |

| Synonyms | Heptyl caprylate, Octanoic acid, heptyl ester | [1][2][5] |

Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless, oily liquid with a green, fruity odor | [2] |

| Density | 0.866 g/cm³ | [2] |

| Boiling Point | 290.5 °C | [2] |

| Melting Point | -10.6 °C | [2] |

| Flash Point | 130 °C | [2] |

| Water Solubility | Insoluble | [2] |

| Refractive Index | 1.437 | [2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of n-heptanol and n-octanoic acid using an acid catalyst.[4]

Objective: To synthesize this compound from n-heptanol and octanoic acid.

Materials:

-

n-Heptanol

-

Octanoic acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of n-heptanol and octanoic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether.

-

Neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms, HP-5ms).

Procedure:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments of the ester.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure of this compound.

Objective: To confirm the structure of this compound using ¹H and ¹³C NMR.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected Chemical Shifts (δ, ppm):

-

~4.05 (t, 2H, -O-CH₂-)

-

~2.28 (t, 2H, -C(=O)-CH₂-)

-

~1.62 (m, 4H, -O-CH₂-CH₂- and -C(=O)-CH₂-CH₂-)

-

~1.2-1.4 (m, 16H, overlapping methylene protons)

-

~0.88 (t, 6H, two terminal -CH₃ groups)

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts (δ, ppm):

-

~174.0 (-C=O)

-

~64.5 (-O-CH₂-)

-

~34.5 (-C(=O)-CH₂-)

-

~31.8, 29.1, 28.7, 26.0, 25.0, 22.6 (methylene carbons)

-

~14.1 (terminal methyl carbons)

-

-

Safety and Handling

This compound is generally considered safe for its intended use in flavors and fragrances. However, standard laboratory safety precautions should always be observed.

| Aspect | Recommendation |

| Personal Protective Equipment | Wear safety glasses, gloves, and a lab coat. |

| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. |

| Storage | Store in a cool, dry place away from heat and ignition sources. Keep container tightly closed. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Applications

This compound is primarily used as a flavoring and fragrance agent in the food, cosmetic, and perfume industries due to its pleasant fruity aroma.[1] It is also used as a synthetic flavoring substance.

References

- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. benchchem.com [benchchem.com]

- 5. archimer.ifremer.fr [archimer.ifremer.fr]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

Heptyl Octanoate: A Physicochemical Analysis of its Thermal Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of heptyl octanoate, a fatty acid ester. The document details its key physical properties, outlines established experimental methodologies for their determination, and presents a logical workflow for these analytical procedures. This information is critical for professionals in research and development who require precise data for formulation, synthesis, and quality control.

Core Physicochemical Data

This compound, also known as heptyl caprylate, is an ester with the molecular formula C15H30O2. Its thermal properties are crucial for a variety of applications, including its use as a flavoring agent and in the formulation of cosmetics and pharmaceuticals. The accepted boiling and melting points are summarized below.

| Property | Value | Conditions |

| Melting Point | -10 °C | at 760.00 mm Hg[1][2] |

| -10.6 °C | ||

| Boiling Point | 291 °C | at 760.00 mm Hg[1][2] |

| 160 °C | at 14.00 mm Hg[1][2][3][4] | |

| 290.5 °C | ||

| 290.3 °C | at 760 mmHg[5] |

Experimental Determination of Thermal Properties

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. For pure substances, this occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining this value.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube, which is sealed at one end. The sample should be compact and fill the bottom 1-2 mm of the tube to ensure even heating.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically around 1-2 °C per minute, to ensure thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically less than 1°C. An impure compound will exhibit a broader melting range and a depression of the melting point.

Boiling Point Determination: Distillation Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The distillation method is a standard procedure for determining the boiling point of a liquid.

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask. The thermometer bulb should be positioned so that it is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Heating: The this compound is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling. The liquid is then heated gently.

-

Equilibrium and Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the substance. This stable temperature reading is recorded as the boiling point. It is crucial to note the atmospheric pressure at the time of the experiment, as the boiling point is dependent on pressure.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid organic compound like this compound.

References

- 1. This compound, 4265-97-8 [thegoodscentscompany.com]

- 2. parchem.com [parchem.com]

- 3. This compound | C15H30O2 | CID 61342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0036218) [hmdb.ca]

- 5. Heptyl octylate | CAS#:4265-97-8 | Chemsrc [chemsrc.com]

Heptyl Octanoate: A Technical Guide to its Odor Profile and Flavor Characteristics

FOR IMMEDIATE RELEASE

[City, State] – December 13, 2025 – Heptyl octanoate, a fatty acid ester with the molecular formula C15H30O2, presents a complex and multifaceted sensory profile, making it a significant compound in the flavor and fragrance industry. This technical guide provides an in-depth analysis of its odor and flavor characteristics, supported by available quantitative data and a review of relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this flavor agent.

This compound is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), where it is listed as FEMA number 2553.[1][2] It is also recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) under number 176.[1][2]

Sensory Profile: Odor and Flavor

This compound is characterized by a predominantly waxy and fruity sensory profile. Its odor is described with a variety of nuances, including oily, green, tropical, and fresh notes, sometimes with a musty undertone.[3][4] The flavor profile mirrors the odor, with prominent waxy, fatty, and tropical fruit characteristics.[3]

A summary of the organoleptic properties of this compound is presented below:

| Attribute | Descriptors |

| Odor | Waxy, oily, green, tropical, fresh, fruity, fatty, musty[3][4] |

| Flavor | Waxy, fatty, tropical, fruity[3] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in various matrices.

| Property | Value |

| Molecular Formula | C15H30O2 |

| Molecular Weight | 242.40 g/mol [1] |

| Appearance | Colorless, oily liquid[1][5] |

| Boiling Point | 160 °C at 14 mmHg[1] |

| Melting Point | -10 °C[1] |

| Solubility | Insoluble in water[1][5] |

| CAS Number | 4265-97-8[1] |

Quantitative Sensory Data

Experimental Protocols

The characterization of the sensory properties of flavor compounds like this compound relies on standardized and well-documented experimental protocols. These methodologies are crucial for ensuring the reliability and reproducibility of sensory data.

Sensory Evaluation

A typical sensory evaluation of a flavor compound involves a trained panel of assessors. The process is designed to identify and quantify the sensory attributes of the substance.

Workflow for Sensory Evaluation:

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Heptyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl octanoate is a fatty acid ester recognized for its fruity, waxy, and oily aroma, finding applications in the flavor, fragrance, and cosmetics industries.[1][2] The enzymatic synthesis of such flavor esters presents a sustainable and highly selective alternative to traditional chemical methods.[3] Biocatalysis using lipases, particularly in their immobilized form, operates under mild reaction conditions, minimizes byproduct formation, and allows for the production of compounds that can be labeled as "natural".[4]

These application notes provide a comprehensive guide to the synthesis of this compound via enzymatic esterification of heptanol and octanoic acid. The protocols detailed below are primarily based on solvent-free systems using commercially available immobilized lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin) and Lipozyme RM IM (Rhizomucor miehei lipase immobilized on a macroporous anionic resin).[5][6][7]

Key Reaction Parameters and Optimization

The efficiency of the lipase-catalyzed synthesis of this compound is influenced by several critical parameters. Optimization of these factors is crucial for maximizing ester conversion and yield.

-

Enzyme Selection: Immobilized lipases are preferred for their enhanced stability, ease of separation from the reaction mixture, and reusability.[3] Novozym 435 is a non-specific lipase that is highly effective for esterification reactions involving a wide range of substrates.[5][6] Lipozyme RM IM is a 1,3-specific lipase that is also widely used.[6][7] Screening different lipases is recommended to identify the most efficient catalyst for this specific reaction.

-

Substrate Molar Ratio (Octanoic Acid:Heptanol): An excess of one of the substrates is often used to shift the reaction equilibrium towards product formation. However, a large excess of either the alcohol or the acid can lead to enzyme inhibition. A molar ratio of acid to alcohol of around 1:1 to 1:3 is a typical starting point for optimization.[6]

-

Temperature: Lipase activity is highly dependent on temperature. Typically, temperatures between 40°C and 70°C are optimal for these types of reactions.[8] Higher temperatures can lead to enzyme denaturation.[8]

-

Enzyme Loading: The amount of enzyme directly impacts the reaction rate. A higher enzyme concentration generally leads to a faster reaction, but also increases costs. Typical loadings range from 1% to 15% (w/w) of the total substrate weight.[6][9]

-

Agitation: Adequate mixing (150-250 rpm) is essential to overcome mass transfer limitations, especially in heterogeneous systems with an immobilized enzyme.[9]

-

Water Content: Water is a byproduct of esterification. Its removal (e.g., using molecular sieves or performing the reaction under vacuum) can significantly increase the final conversion by shifting the equilibrium towards the product.[9]

-

Solvent System: While solvent-free systems are environmentally preferable and simplify downstream processing, the use of non-polar organic solvents like hexane or heptane can sometimes improve substrate solubility and reduce substrate inhibition.[10][11]

Data Presentation

The following tables summarize typical ranges for key experimental parameters and expected outcomes based on the enzymatic synthesis of similar esters.

Table 1: Recommended Starting Conditions for this compound Synthesis

| Parameter | Recommended Range | Rationale |

| Enzyme Catalyst | Novozym 435 or Lipozyme RM IM | High activity and stability in esterification.[6][7] |

| Substrate Molar Ratio | 1:1 to 1:3 (Acid:Alcohol) | Shifts equilibrium towards product formation.[6] |

| Temperature (°C) | 45 - 65 | Optimal range for lipase activity without denaturation.[6][8] |

| Enzyme Loading (% w/w) | 5 - 10 | Balances reaction rate and cost.[9] |

| Agitation Speed (rpm) | 200 | Ensures adequate mixing.[9] |

| Reaction Time (hours) | 4 - 24 | Time to reach equilibrium varies with conditions.[9] |

| System | Solvent-free | Environmentally friendly and simplifies purification.[10] |

Table 2: Influence of Key Parameters on Ester Conversion (Qualitative)

| Parameter Increased | Effect on Initial Reaction Rate | Effect on Final Conversion |

| Temperature | Increases (up to optimum) | May increase or decrease depending on enzyme stability |

| Enzyme Loading | Increases | Generally increases (until other factors become limiting) |

| Substrate Molar Ratio (excess alcohol) | May increase or decrease (potential inhibition) | Increases (shifts equilibrium) |

Experimental Protocols

Protocol 1: Screening of Immobilized Lipases for this compound Synthesis

This protocol outlines a method for screening the effectiveness of different commercially available immobilized lipases.

Materials:

-

Heptanol

-

Octanoic Acid

-

Immobilized Lipases (e.g., Novozym 435, Lipozyme RM IM)

-

Screw-capped vials (e.g., 10 mL)

-

Thermostatted orbital shaker

-

Molecular sieves (3Å), activated

-

Heptane (for sample dilution)

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Procedure:

-

Reactant Preparation: In a series of screw-capped vials, add heptanol and octanoic acid in a 1:1 molar ratio. For a 5 mmol scale reaction, use 0.58 g of heptanol and 0.72 g of octanoic acid.

-

Enzyme Addition: To each vial, add a different immobilized lipase at a concentration of 5% (w/w) of the total substrate weight (0.065 g). Include a control vial with no enzyme.

-

Water Removal (Optional but Recommended): Add activated molecular sieves (approx. 10% w/w of substrates) to each vial.

-

Reaction Incubation: Securely cap the vials and place them in a thermostatted orbital shaker. Set the temperature to 50°C and the agitation speed to 200 rpm.

-

Reaction Monitoring: At regular intervals (e.g., 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 10 µL) from each vial.

-

Sample Preparation for Analysis: Dilute the aliquot in a suitable solvent (e.g., 1 mL of heptane) in a GC vial.

-

Analysis: Analyze the samples by GC to determine the conversion of the limiting reactant (heptanol or octanoic acid) into this compound.

Protocol 2: Optimized Synthesis of this compound in a Solvent-Free System

This protocol provides a method for the synthesis of this compound on a larger scale using an optimized set of conditions with Novozym 435.

Materials:

-

Heptanol

-

Octanoic Acid

-

Novozym 435

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Molecular sieves (3Å), activated

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a round-bottom flask, combine heptanol and octanoic acid in a 1:2 molar ratio.

-

Enzyme Addition: Add Novozym 435 at a concentration of 8% (w/w) of the total substrate weight.

-

Reaction Setup: Add activated molecular sieves. Place the flask on a magnetic stirrer with heating.

-

Reaction Incubation: Heat the mixture to 60°C with constant stirring (200 rpm).

-

Reaction Monitoring: Monitor the reaction progress by withdrawing aliquots and analyzing them via GC, or by titrating the residual octanoic acid.

-

Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion (typically >90% within 8-12 hours), cool the mixture to room temperature. Separate the immobilized enzyme by filtration. The recovered enzyme can be washed with heptane and dried for reuse.[12]

-

Product Purification: The liquid product mixture can be purified by vacuum distillation to remove unreacted starting materials and obtain pure this compound.

Analytical Methods

Gas Chromatography (GC) for Reaction Monitoring

The progress of the esterification can be effectively monitored by quantifying the decrease in substrates and the increase in the product, this compound.

-

Instrument: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).[13]

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.[13]

-

Injection: Split injection is typically used.

-

Temperature Program:

-

Initial oven temperature: 55°C for 1 min.

-

Ramp 1: 20°C/min to 130°C, hold for 2 min.

-

Ramp 2: 5°C/min to 160°C.

-

Ramp 3: 30°C/min to 300°C, hold for 5 min.[14]

-

-

Quantification: The concentration of this compound can be determined by creating a calibration curve with a known standard. An internal standard (e.g., octyl acetate) can be used for improved accuracy.[13]

Visualizations

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Caption: Simplified Ping-Pong Bi-Bi kinetic mechanism for lipase catalysis.[15]

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0036218) [hmdb.ca]

- 2. This compound | C15H30O2 | CID 61342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. researchgate.net [researchgate.net]

- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 6. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 12. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Heptyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Heptyl octanoate, a fatty acid ester, finds applications in the flavor, fragrance, and pharmaceutical industries as a specialty chemical.[1] Enzymatic synthesis of such esters using lipases presents a sustainable and highly selective alternative to conventional chemical methods. Lipases (triacylglycerol acylhydrolases) are robust enzymes capable of catalyzing esterification reactions with high efficiency under mild conditions.[2][3] The use of immobilized lipases is particularly advantageous, simplifying catalyst separation and enabling reuse, which is crucial for cost-effective industrial processes.[4]

These application notes provide a comprehensive protocol for the lipase-catalyzed synthesis of this compound. The methodologies cover lipase selection, reaction optimization, and product analysis, tailored for professionals in research and development.

Data Presentation: Optimizing Reaction Parameters

The efficiency of lipase-catalyzed esterification is influenced by several key parameters. The following tables summarize the typical ranges and optimal values for these parameters, compiled from studies on similar esters like heptyl propionate and phenethyl octanoate.[4][5]

Table 1: Lipase Selection for Ester Synthesis

| Lipase Source | Immobilization Support | Relative Activity (%) |

| Candida antarctica lipase B (CALB), e.g., Novozym 435 | Acrylic Resin | 100 |

| Rhizomucor miehei lipase (RML), e.g., Lipozyme RM IM | Anionic Resin | 75 |

| Thermomyces lanuginosus lipase (TLL), e.g., Lipozyme TL IM | Silica Gel | 60 |

Note: Relative activity is dependent on specific reaction conditions and substrates.[4]

Table 2: Optimization of Reaction Parameters for this compound Synthesis

| Parameter | Range Tested | Optimal Value | Effect on Yield |

| Temperature (°C) | 30 - 60 | 40 - 50 | Yield generally increases with temperature up to an optimum, beyond which enzyme denaturation may occur.[4] |

| Substrate Molar Ratio (Heptanol:Octanoic Acid) | 1:1 - 1:5 | 1:2 | An excess of the alcohol can shift the equilibrium towards product formation.[4] |

| Enzyme Loading (% w/w of substrates) | 1 - 10 | 5 | Higher enzyme concentration increases the reaction rate, but also impacts cost.[4] |

| Reaction Time (hours) | 1 - 48 | 24 - 36 | Yield increases with time until the reaction reaches equilibrium.[4] |

| Agitation Speed (rpm) | 100 - 250 | 200 | Sufficient mixing is essential to overcome mass transfer limitations.[4] |

Experimental Protocols

The following protocols are detailed for the synthesis, monitoring, and purification of this compound.

Protocol 1: Enzymatic Synthesis of this compound (Solvent-Free System)

This protocol outlines a solvent-free approach, which is environmentally friendly and simplifies product purification.

-

Reactant Preparation: In a screw-capped flask, combine heptanol and octanoic acid in a 1:2 molar ratio.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435, at a concentration of 5% (w/w) of the total substrate weight.

-

Water Removal: To shift the reaction equilibrium towards ester formation, add a drying agent like molecular sieves to remove the water produced during the reaction.[4]

-

Reaction Incubation: Place the flask in a thermostatted water bath or on a heating mantle with magnetic stirring. Set the temperature to 45°C and the agitation speed to 200 rpm.[4]

-

Reaction Monitoring: The progress of the esterification can be monitored by withdrawing small aliquots (e.g., 0.1 mL) at regular intervals and titrating the remaining octanoic acid with a standardized solution of NaOH in ethanol using phenolphthalein as an indicator.[4]

-

Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically within 24-36 hours), stop the heating and stirring. The immobilized enzyme can be separated by simple filtration.[4] The recovered lipase can be washed with a solvent like hexane and dried for reuse.[4]

-

Product Purification: The reaction mixture can be washed with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with distilled water. The organic layer should be dried over anhydrous sodium sulfate. Purified this compound can be obtained by removing any unreacted heptanol via vacuum distillation.[4]

-

Product Analysis: The purity of the final product should be confirmed using Gas Chromatography (GC).[4]

Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

Caption: Workflow for the enzymatic synthesis of this compound.

Diagram 2: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0036218) [hmdb.ca]

- 2. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

Application Note: Quantitative Analysis of Heptyl Octanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptyl octanoate (C15H30O2, Molar Mass: 242.40 g/mol ) is a fatty acid ester recognized for its characteristic fruity aroma.[1] It is utilized as a flavoring agent in the food industry and as a fragrance component.[1][2] Accurate and precise quantification of this compound is essential for quality control in manufacturing, formulation development, and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like esters.[1][3] This document provides a detailed protocol for the quantitative analysis of this compound, covering sample preparation, instrumentation, and data analysis.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique is dependent on the sample matrix. For liquid samples with low complexity, a direct "dilute and shoot" method is often sufficient. For more complex matrices, a liquid-liquid extraction (LLE) is recommended to isolate the analyte and remove interferences.

Protocol for Liquid-Liquid Extraction (LLE):

-

Sample Measurement: Pipette 1.0 mL of the liquid sample into a clean glass centrifuge tube.[3]

-

Internal Standard (Optional but Recommended): Add a known concentration of a suitable internal standard (e.g., octyl heptanoate or another non-interfering ester) to the sample.[4]

-

Extraction: Add 2.0 mL of a volatile organic solvent such as hexane or dichloromethane.[3][5] These solvents are recommended for their volatility and compatibility with GC-MS systems.[3][6]

-

Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete extraction of the analyte into the organic phase.

-

Phase Separation: Centrifuge the sample at 3,000 rpm for 5 minutes to achieve a clear separation between the aqueous and organic layers.[1]